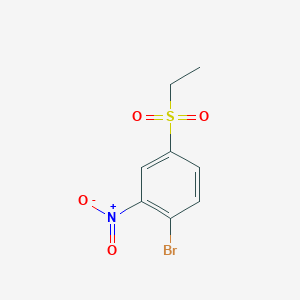

1-Bromo-4-ethylsulfonyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

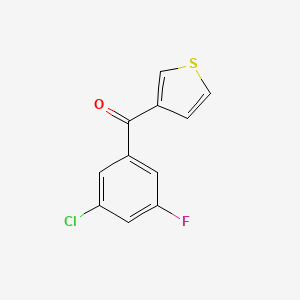

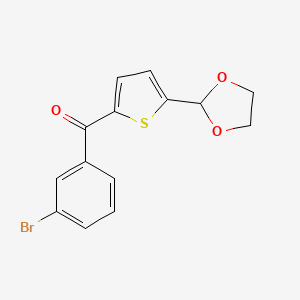

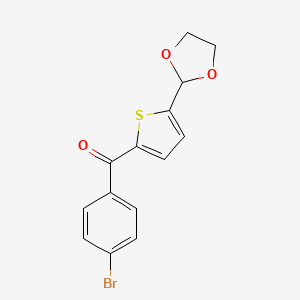

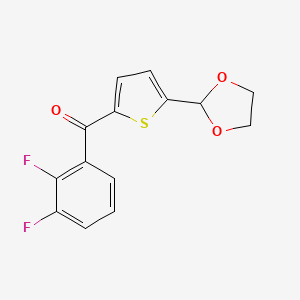

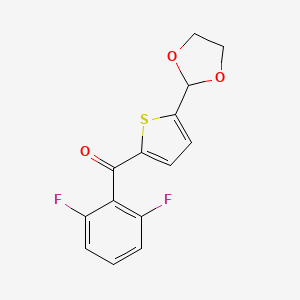

1-Bromo-4-ethylsulfonyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO4S and a molecular weight of 294.12 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene consists of a benzene ring substituted with a bromine atom, an ethylsulfonyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Applications De Recherche Scientifique

Application in Physical Chemistry

- Summary of the Application : 1-Bromo-4-ethylsulfonyl-2-nitrobenzene has been studied for its reactivity in room temperature ionic liquids . The radical anions of this compound have shown to be reactive in a specific ionic liquid .

- Methods of Application : The reactivity of the radical anions of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene was studied using voltammetric measurements . The ionic liquid used in this study was N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide .

- Results or Outcomes : The radical anions of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene were found to react via a DISP type mechanism . This behavior is in contrast to that in conventional non-aqueous solvents such as acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide .

Application in Electrochemistry

- Summary of the Application : 1-Bromo-4-ethylsulfonyl-2-nitrobenzene has been studied for its electrochemical reduction properties .

- Methods of Application : The electrochemical reduction of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene was investigated using cyclic voltammetry at zinc microelectrodes in ionic liquid .

- Results or Outcomes : The study provided insights into the electrochemical behavior of this compound in ionic liquids .

Application in Organic Synthesis

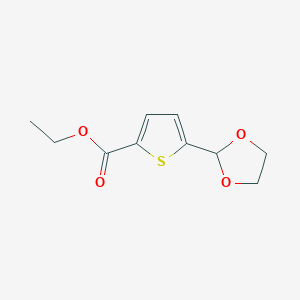

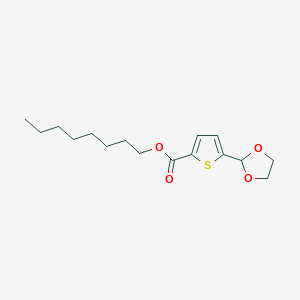

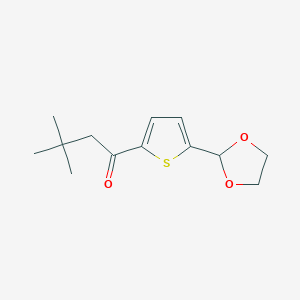

- Summary of the Application : 1-Bromo-4-ethylsulfonyl-2-nitrobenzene is used in palladium-catalyzed Stille cross-coupling reactions .

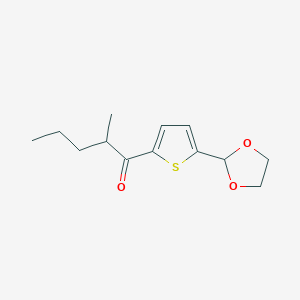

- Methods of Application : The Stille reaction involves the coupling of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .

- Results or Outcomes : This reaction is a key step in the synthesis of complex organic molecules, demonstrating the utility of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene in organic synthesis .

Application in Proteomics Research

- Summary of the Application : 1-Bromo-4-ethylsulfonyl-2-nitrobenzene is used as a biochemical for proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results or Outcomes : The outcomes of these studies can also vary widely, but the use of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene can contribute to significant advancements in the field of proteomics .

Application in Electrophilic Aromatic Substitution

- Summary of the Application : 1-Bromo-4-ethylsulfonyl-2-nitrobenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .

- Methods of Application : This involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results or Outcomes : The result is a substitution product of benzene, C6H5X, where X is the substituent .

Safety And Hazards

1-Bromo-4-ethylsulfonyl-2-nitrobenzene is classified as dangerous, with hazard statements indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-bromo-4-ethylsulfonyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABJDFFWNSZKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273974 |

Source

|

| Record name | 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethylsulfonyl-2-nitrobenzene | |

CAS RN |

942474-83-1 |

Source

|

| Record name | 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.